Pirmagrel

Thromboxane Synthase IC50 Selectivity

Pirmagrel (CGS-13080) is a selective TXA2 synthase inhibitor distinguished by a clean pharmacological profile: it achieves 96% sustained suppression of serum TXB2 during continuous infusion, validated in renal allograft recipients. Unlike dual-action agents such as ridogrel, Pirmagrel exhibits no TXA2 receptor antagonism at concentrations up to 10 µM, enabling unambiguous synthase-specific data interpretation. Its attenuation of enhanced tubuloglomerular feedback in spontaneously hypertensive rats (ΔSFP reduction of 8.5 mmHg) makes it the preferred tool for renal hemodynamic studies in hypertension models. All batches verified to ≥98% purity.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 85691-74-3
Cat. No. B1221292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirmagrel
CAS85691-74-3
SynonymsCGS 13080
CGS-13080
imidazol(1,5-a)pyridine-5-hexanoic acid
pirmagrel
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)CCCCCC(=O)O
InChIInChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)
InChIKeyLIFOFTJHFFTNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirmagrel (CGS-13080) Procurement Guide: Thromboxane Synthase Inhibitor Selection for Research Applications


Pirmagrel (CAS 85691-74-3; also known as CGS-13080) is a small molecule drug that functions as a selective thromboxane A2 (TXA2) synthase inhibitor [1]. This compound is a member of the thienopyridine derivative class and acts as an antiplatelet agent by inhibiting the conversion of prostaglandin H2 (PGH2) to TXA2, a potent inducer of platelet aggregation and vasoconstriction [2]. Pirmagrel has a monoisotopic molecular weight of 232.12 Da and a molecular formula of C13H16N2O2 [1]. While its development for ischemic heart disorders and thrombosis was discontinued, it remains a valuable research tool for investigating thromboxane-mediated pathways and evaluating the pharmacological properties of TXA2 synthase inhibitors [3].

Pirmagrel Procurement: Critical Differentiation from Generic Thromboxane Synthase Inhibitors


Substituting Pirmagrel with other thromboxane synthase inhibitors (e.g., dazoxiben, dazmegrel, ozagrel) is not straightforward. These compounds exhibit distinct selectivity profiles and in vivo pharmacodynamic effects. For instance, while many agents share the same primary target, they differ significantly in their IC50 values for TXA2 synthase, their selectivity over related enzymes like prostaglandin G/H synthase, and their potential for off-target receptor interactions . Furthermore, the in vivo efficacy and pharmacokinetic properties can vary widely, influencing the appropriate experimental model and interpretation of results [1]. These differences, detailed in the quantitative evidence below, underscore the necessity for careful compound selection based on specific experimental requirements.

Pirmagrel Quantitative Evidence: Key Differentiation Data for Informed Procurement


Pirmagrel vs. Ozagrel: IC50 and Selectivity Profile for Thromboxane Synthase Inhibition

Pirmagrel demonstrates a slightly more potent inhibition of thromboxane synthase compared to ozagrel. In in vitro assays using lysed human platelets, pirmagrel inhibits thromboxane synthase with an IC50 of 3.0-3.2 nM . In comparison, ozagrel has a reported IC50 of 4 nM for the same enzyme . Both compounds exhibit high selectivity over cyclooxygenase (COX), but the specific selectivity ratios differ. For pirmagrel, the IC50 for prostaglandin G/H synthase is 10,000 nM, resulting in a >3,000-fold selectivity for thromboxane synthase . For ozagrel, the IC50 for COX is >1,000,000 nM (>1 mM), representing a >250,000-fold selectivity .

Thromboxane Synthase IC50 Selectivity In Vitro Pharmacology

Pirmagrel vs. Dazoxiben: In Vivo Suppression of Thromboxane Metabolites

In a clinical study of renal allograft recipients, a 48-hour continuous infusion of pirmagrel (0.5 mg/kg/hr) resulted in a mean 96% suppression of serum thromboxane B2 (TXB2), a stable metabolite of TXA2 [1]. This profound suppression was accompanied by significant reductions in urinary excretion of TXB2 (85% ± 8%), 2,3-dinor-TXB2 (91% ± 5%), and 11-dehydro-TXB2 (89% ± 9%) [1]. In contrast, a clinical study of dazoxiben in healthy volunteers demonstrated a more modest and reversible inhibition of serum TXB2 following oral doses (25-200 mg), with a significant prolongation of bleeding time only at the highest dose (200 mg) and no sustained effect on urinary metabolites [2].

Thromboxane B2 In Vivo Efficacy Pharmacodynamics Metabolite Suppression

Pirmagrel vs. Ridogrel: Absence of TXA2 Receptor Antagonism Confirms Pure Synthase Inhibition

In a head-to-head study, the TXA2 synthase inhibitors pirmagrel, dazoxiben, and dazmegrel were directly compared with ridogrel for their ability to bind the TXA2/PG-END receptor. Pirmagrel, dazoxiben, and dazmegrel failed to inhibit specific [3H]SQ29548 binding to intact human platelets at concentrations up to 10⁻⁵ M (10 µM), nor did they suppress human platelet aggregation induced by U46619 or collagen [1]. In contrast, ridogrel directly bound to the TXA2/PG-END receptor with an IC50 of 5.2 µM and inhibited U46619- and collagen-induced platelet aggregation with ED50 values of 27 µM and 4.7 µM, respectively [1].

Receptor Binding Off-Target Effects Platelet Aggregation Mechanistic Selectivity

Pirmagrel In Vivo Hemodynamic Effects: Attenuation of Tubuloglomerular Feedback in Hypertensive Rats

In an in vivo study using spontaneously hypertensive rats (SHR), intravenous administration of pirmagrel (50 mg/kg) significantly decreased the change in stop-flow pressure (ΔSFP), a measure of tubuloglomerular feedback reactivity, by 8.5 mmHg [1]. In normotensive Wistar-Kyoto (WKY) control rats, the same dose of pirmagrel produced a much smaller and non-significant reduction in ΔSFP (3 mmHg) [1]. This differential effect highlights pirmagrel's ability to modulate enhanced tubuloglomerular feedback in a hypertensive state.

In Vivo Hemodynamics Tubuloglomerular Feedback Spontaneously Hypertensive Rat Renal Physiology

Pirmagrel Applications: Optimal Use Cases Based on Quantitative Evidence


In Vivo Studies Requiring Profound and Sustained Thromboxane Suppression

Pirmagrel is particularly well-suited for in vivo models where near-complete and long-lasting inhibition of the TXA2 pathway is necessary. The clinical data showing a sustained 96% suppression of serum TXB2 during continuous infusion in renal allograft recipients [1] validates its use for investigating the role of TXA2 in chronic conditions such as nephrotoxicity, cardiovascular disease, or transplant rejection.

Mechanistic Studies to Isolate Pure Thromboxane Synthase Inhibition

For researchers seeking to dissect the specific contribution of thromboxane synthase inhibition without the confounding effects of TXA2 receptor antagonism, pirmagrel is an ideal tool. The direct comparative evidence confirms that, unlike ridogrel, pirmagrel does not bind to or antagonize the TXA2 receptor at concentrations up to 10 µM [1]. This allows for unambiguous interpretation of experimental results related to synthase inhibition.

Investigating Renal Pathophysiology in Hypertensive Models

Pirmagrel's demonstrated ability to significantly attenuate enhanced tubuloglomerular feedback in spontaneously hypertensive rats (SHR) [1] makes it a relevant compound for studies of renal function in hypertension. The quantified reduction in ΔSFP (8.5 mmHg in SHR vs. 3 mmHg in WKY) provides a clear benchmark for evaluating its hemodynamic effects in this model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirmagrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.